(4-Methylcyclohexyl)hydrazine dihydrochloride

Overview

Description

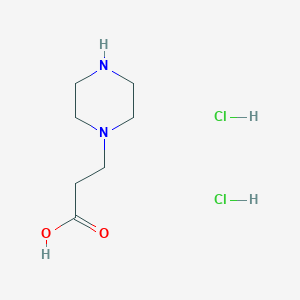

“(4-Methylcyclohexyl)hydrazine Dihydrochloride” is a research chemical with the CAS number 1209337-77-8 . It is a nitrogen compound and is considered a useful building block in various research contexts .

Molecular Structure Analysis

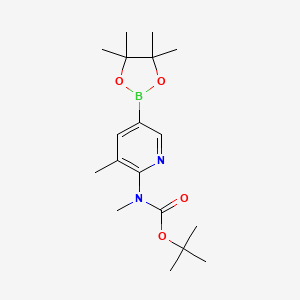

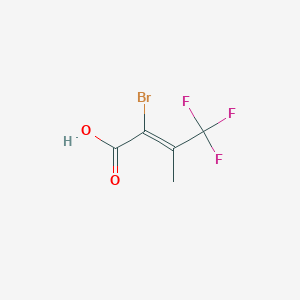

The molecular formula of “(4-Methylcyclohexyl)hydrazine Dihydrochloride” is C7H18Cl2N2 . The molecular weight is 201.14 g/mol . The compound has a complexity of 75 and a topological polar surface area of 38 .Physical And Chemical Properties Analysis

“(4-Methylcyclohexyl)hydrazine Dihydrochloride” has a molecular weight of 201.14 and a molecular formula of C7H18Cl2N2 . It has a covalently-bonded unit count of 3, a hydrogen bond acceptor count of 2, and a hydrogen bond donor count of 4 . The compound is canonicalized .Scientific Research Applications

Fluorescence Probing in Biological and Environmental Samples

(Zhu et al., 2019) developed a ratiometric fluorescent probe for detecting hydrazine in biological and environmental samples. This probe, based on intramolecular charge transfer, can detect hydrazine with a low detection limit and large Stokes shift, making it suitable for quantitative determination in environmental water systems and fluorescence imaging in cells and zebrafish.

Antiproliferative Properties in Cancer Research

Research by (Ismail et al., 2016) found that certain tropane-based compounds, synthesized using hydrazine, exhibited significant antitumor properties against human tumor cell lines. These findings highlight the potential of hydrazine derivatives in developing new anticancer therapies.

Inhibitory Effects on Human Monoamine Oxidase

(Chimenti et al., 2010) investigated hydrazine derivatives for their ability to selectively inhibit human monoamine oxidase B, an enzyme linked to neurodegenerative diseases. This research contributes to the understanding of the potential therapeutic use of hydrazine derivatives in treating conditions like Parkinson's disease.

Detection and Monitoring of Environmental Pollutants

(Tahernejad-Javazmi et al., 2018) developed a nanostructure-amplified sensor for the detection of hydrazine and 4-chlorophenol in water. This research is crucial for monitoring these pollutants, ensuring environmental safety and public health.

Antimicrobial Activity of Heterocyclic Compounds

(Azab et al., 2013) synthesized new heterocyclic compounds containing a sulfonamido moiety, including hydrazine derivatives, and found them to have high antibacterial activities. This study paves the way for the development of new antibacterial agents.

Serotonin Antagonist and Anti-anxiety Activities

(Abdalla et al., 2008) conducted research on hydrazine-derived pyrrolidine derivatives as potential serotonin antagonists and anti-anxiety agents. Their findings suggest these compounds could be promising candidates for treating anxiety disorders.

properties

IUPAC Name |

(4-methylcyclohexyl)hydrazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2.2ClH/c1-6-2-4-7(9-8)5-3-6;;/h6-7,9H,2-5,8H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLSHXSSFHDVGIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1)NN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Methylcyclohexyl)hydrazine dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Fluoro-2-[2-(trimethylsilyl)ethynyl]pyridine](/img/structure/B1522077.png)